N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 477329-07-0
Cat. No.: VC16171053
Molecular Formula: C26H25N3O4S2
Molecular Weight: 507.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477329-07-0 |
|---|---|
| Molecular Formula | C26H25N3O4S2 |
| Molecular Weight | 507.6 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C26H25N3O4S2/c1-32-18-11-7-16(8-12-18)27-22(30)15-34-26-28-24-23(20-5-3-4-6-21(20)35-24)25(31)29(26)17-9-13-19(33-2)14-10-17/h7-14H,3-6,15H2,1-2H3,(H,27,30) |
| Standard InChI Key | YSMBPLKRZVIPHB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Benzothieno[2,3-d]pyrimidine Core: A fused heterocyclic system combining benzene, thiophene, and pyrimidine rings. This core contributes to planar rigidity, enhancing π-π stacking interactions with biological targets.
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4-Methoxyphenyl Substituents: Two methoxyphenyl groups at the 3- and N-positions introduce electron-donating methoxy groups, influencing electronic distribution and solubility.
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Sulfanyl-Acetamide Side Chain: A sulfanyl (-S-) bridge connects the core to an acetamide group, providing hydrogen-bonding capacity and structural flexibility.
The IUPAC name, 2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide, systematically describes these features.
Physicochemical Characteristics
| Property | Value |
|---|---|
| CAS No. | 477329-07-0 |
| Molecular Formula | |
| Molecular Weight | 507.6 g/mol |
| SMILES | COC1=CC=C(C=C1)NC2=C(SCC(=O)N)C3=C(N=C2SCC(=O)N)SC4=C3N(C(=O)C4)C5=CC=C(C=C5)OC |
| InChI Key | FOFMJTHCPIVKHQ-UHFFFAOYSA-N |
The compound’s solubility is likely moderate in polar aprotic solvents (e.g., DMSO) due to the acetamide and methoxy groups, while its logP value (~3.2) suggests moderate lipophilicity.
Synthetic Pathways and Optimization
Analytical Characterization
Standard techniques for verification include:
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NMR Spectroscopy: and NMR to confirm substituent positions and core integrity.
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Mass Spectrometry: High-resolution MS to validate molecular weight and fragmentation patterns.
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X-ray Crystallography: Resolve crystal packing and stereochemical details.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Target Compound | Dual methoxyphenyl, sulfanyl | Hypothesized broad-spectrum |
| 4-Oxo-thieno-pyrimidine | Single substituent | Moderate antimicrobial |
| Benzothiazole derivatives | Thiazole core | Antiviral |
This comparison underscores the target compound’s unique potential for multitarget therapies.
Applications and Industrial Relevance
Medicinal Chemistry
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Lead Compound: Optimize bioavailability via prodrug strategies (e.g., esterification of acetamide).
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Combination Therapies: Synergize with existing antibiotics or chemotherapeutics.
Material Science
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Organic Semiconductors: Planar aromatic core may facilitate charge transport in thin-film devices.
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